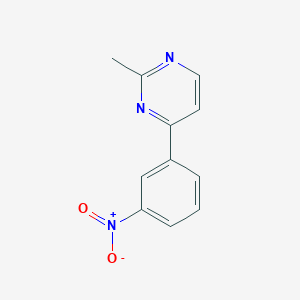

2-Methyl-4-(3-nitrophenyl)pyrimidine

Descripción

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. nih.gov Its significance stems from its fundamental role in nature as a core component of nucleobases—cytosine, thymine, and uracil—which are the building blocks of DNA and RNA. nih.govresearchgate.net This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," meaning it can interact with a wide array of biological targets with high affinity. wikipedia.org

The structural features of pyrimidine, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group, enhance its drug-like properties. chemicalbook.com These characteristics improve the pharmacokinetic and pharmacodynamic profiles of compounds containing this moiety. chemicalbook.com Consequently, medicinal chemists have extensively utilized the pyrimidine scaffold to design and synthesize novel therapeutic agents for a multitude of diseases. impactjournals.uschemicalbook.com The continuous exploration of pyrimidine derivatives ensures its enduring importance in the quest for new and more effective medicines. wikipedia.org

Overview of Bioactive Pyrimidine Derivatives and Their Therapeutic Potential

The therapeutic applications of pyrimidine derivatives are extensive and diverse, spanning a wide range of medical conditions. wikipedia.orgnih.gov The versatility of the pyrimidine core allows for the introduction of various substituents, leading to a vast chemical space of compounds with distinct biological activities. wjarr.com Many clinically approved drugs are based on the pyrimidine framework, highlighting its success in drug discovery. chemicalbook.com

The biological activities of pyrimidine derivatives are summarized in the table below:

| Therapeutic Area | Examples of Activity |

| Anticancer | Inhibition of kinases (e.g., EGFR, VEGFR-2), antiproliferative effects against various cancer cell lines. nih.govrsc.org |

| Antimicrobial | Antibacterial and antifungal properties. impactjournals.usresearchgate.net |

| Antiviral | Including activity against HIV. wikipedia.org |

| Anti-inflammatory | Inhibition of inflammatory mediators. nih.gov |

| Central Nervous System | Anticonvulsant and neuroprotective effects. wikipedia.orgnih.gov |

| Antimalarial | Activity against malarial parasites. wikipedia.org |

This broad spectrum of activity underscores the immense therapeutic potential of the pyrimidine scaffold and its derivatives in modern medicine. researchgate.netwjarr.com

Contextualization of Aryl-Substituted Pyrimidines in Organic and Medicinal Chemistry Research

The introduction of an aryl (aromatic ring) substituent onto the pyrimidine core gives rise to aryl-substituted pyrimidines, a class of compounds that has garnered significant interest in both organic and medicinal chemistry. The aryl group can significantly influence the electronic properties, conformation, and steric profile of the pyrimidine derivative, thereby modulating its biological activity.

Research has shown that aryl-substituted pyrimidines exhibit a range of pharmacological effects, including:

Antileishmanial activity: Certain aryl pyrimidine derivatives have demonstrated potent activity against Leishmania donovani, the parasite responsible for leishmaniasis. nih.gov

Anticancer activity: Aryl amino derivatives of fused pyrimidine systems, such as pyrido[3,2-d]pyrimidines, have shown promising anticancer effects. beilstein-journals.org

Ligands for serotonin (B10506) receptors: Substituted pyrimidines are being investigated as ligands for the 5-HT7 receptor, which is implicated in various physiological functions in the central nervous system. gsu.edu

The synthesis of these compounds often involves well-established organic reactions, which allows for the systematic modification of both the pyrimidine and the aryl components to explore structure-activity relationships (SAR).

Research Focus on 2-Methyl-4-(3-nitrophenyl)pyrimidine and Related Structural Motifs

While specific, extensive research on This compound is not widely documented in publicly available literature, its structural motifs are of significant interest. The molecule combines a 2-methylpyrimidine (B1581581) core with a 3-nitrophenyl substituent at the 4-position. The nitro group (NO₂) is a strong electron-withdrawing group, which can substantially alter the electronic properties of the phenyl ring and, by extension, the entire molecule.

The synthesis of such a compound can be envisioned through established methodologies for creating 4-arylpyrimidines. One common approach is a condensation reaction involving a β-dicarbonyl compound (or its equivalent), an amidine (in this case, acetamidine (B91507) to provide the 2-methyl group), and an aryl aldehyde. For the title compound, 3-nitrobenzaldehyde (B41214) would serve as the aryl aldehyde component. chemsrc.com

A well-known multicomponent reaction that yields similar structures is the Biginelli reaction , which condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org These products can subsequently be oxidized to the corresponding pyrimidines. The use of 3-nitrobenzaldehyde in such a reaction would install the 4-(3-nitrophenyl) moiety.

Another relevant synthetic strategy is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgorganic-chemistry.org This can be a key step in preparing the precursors for pyrimidine ring formation. nih.gov

The interest in nitrophenyl-substituted pyrimidines is often linked to their potential as intermediates in the synthesis of more complex molecules or as bioactive compounds in their own right. For instance, the nitro group can be chemically reduced to an amino group, providing a handle for further functionalization. Compounds with nitrophenyl motifs have been investigated for various biological activities, including antimicrobial and anticancer properties. impactjournals.usnih.gov Research on related structures, such as N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine, highlights their potential as intermediates in the synthesis of antitumor agents. chemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(3-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-8-12-6-5-11(13-8)9-3-2-4-10(7-9)14(15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWESMWAOTKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384821 | |

| Record name | 2-methyl-4-(3-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-08-0 | |

| Record name | 2-methyl-4-(3-nitrophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 3 Nitrophenyl Pyrimidine and Its Structural Analogues

Development of Pyrimidine (B1678525) Ring Systems

The pyrimidine core is a foundational heterocyclic system, and numerous methods for its synthesis have been developed over more than a century. These methods range from traditional two-component condensations to more complex and efficient multi-component reactions. researchgate.net

The most traditional and widely practiced method for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with an N-C-N fragment, typically an amidine. nih.gov For the synthesis of a 2-methylpyrimidine (B1581581) derivative, acetamidine (B91507) would be the required N-C-N component. This is reacted with a suitable 1,3-dielectrophile.

Modern advancements in this area often focus on improving reaction conditions, yields, and environmental impact. organic-chemistry.org These include the use of microwave assistance to accelerate reaction times and the development of novel catalysts to improve efficiency. organic-chemistry.orgorientjchem.org For instance, ultrasound irradiation has been successfully used to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted pyrimidinols which can be further functionalized. organic-chemistry.org Copper-catalyzed cyclization of ketones with nitriles also represents a modern and economical approach to creating diversely functionalized pyrimidines. organic-chemistry.org

Table 1: Comparison of Conventional vs. Modern Cyclocondensation Conditions

| Feature | Conventional Method | Modern Method |

|---|---|---|

| Heating | Conventional reflux (hours to days) | Microwave irradiation (minutes) orientjchem.org |

| Catalyst | Strong acid or base | Lewis acids, solid-supported catalysts, metal complexes organic-chemistry.orgorientjchem.org |

| Solvent | High-boiling organic solvents | Green solvents, solvent-free conditions growingscience.com |

| Yield | Often moderate | Generally higher yields growingscience.com |

| Workup | Tedious extraction/purification | Simpler workup, easier catalyst recovery nih.gov |

Originally reported in 1893, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). nih.govscispace.com While this reaction classically produces dihydropyrimidines, subsequent oxidation provides a straightforward route to fully aromatic pyrimidines. The use of thiourea (B124793) in place of urea yields the corresponding dihydropyrimidinethiones.

To synthesize a precursor for 2-Methyl-4-(3-nitrophenyl)pyrimidine, the Biginelli reaction would involve 3-nitrobenzaldehyde (B41214), a β-ketoester like ethyl acetoacetate, and urea or thiourea. The resulting DHPM can then be aromatized. The versatility and simplicity of this reaction have led to numerous modifications to improve yields and broaden its scope. nih.gov

Key modifications and improvements include:

Catalysts: A wide array of catalysts have been explored, including Lewis acids (e.g., zinc triflate), Brønsted acids, and organocatalysts, often leading to milder reaction conditions and higher yields. nih.govbiomedres.us

Energy Sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve efficiency compared to conventional heating. nih.gov

Solvent Conditions: Many modern protocols utilize "green" solvents or are performed under solvent-free conditions, reducing environmental impact. growingscience.comnih.gov

Four-Component Reactions: Modifications have been developed that introduce a fourth component, such as in the reaction of methyl aroylpyruvates, an aromatic aldehyde, urea, and methanol, to yield more complex functionalized pyrimidines. biomedres.us

The Biginelli reaction is a prime example of a multi-component reaction (MCR), which are highly valued for their efficiency in building molecular complexity in a single step. orgchemres.org MCRs are characterized by their simplicity, speed, and ability to generate diverse compound libraries. orgchemres.org The principles of green chemistry, which emphasize waste reduction and environmentally benign conditions, are often incorporated into modern MCRs. eurekaselect.combenthamdirect.com

Beyond the Biginelli reaction, other MCRs have been developed for pyrimidine synthesis. For example, a variety of fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, are commonly synthesized via one-pot reactions involving barbituric acid, an aldehyde, and malononitrile. researchgate.netrsc.org Another approach involves the [3+1+1+1] annulation process for synthesizing pyrimidine derivatives. researchgate.net These strategies highlight the power of MCRs to rapidly construct complex heterocyclic scaffolds from simple, readily available starting materials. researchgate.netorgchemres.org

Strategic Introduction of the Nitrophenyl Moiety

The introduction of the 3-nitrophenyl group is a critical step that can be achieved either by functionalizing a pre-formed phenylpyrimidine ring or by using a nitro-substituted precursor during the ring's construction.

One potential pathway to this compound is the direct nitration of 2-methyl-4-phenylpyrimidine. In this electrophilic aromatic substitution, the pyrimidine ring acts as a deactivating group, directing the incoming nitro group to the meta-position of the phenyl substituent.

Research has shown this strategy to be effective. For example, the nitration of 5-acetamido-2-phenylpyrimidine using a nitrating agent resulted in the formation of 5-acetamido-2-(3-nitrophenyl)pyrimidine as the sole isolable product. rsc.org This demonstrates that the deactivating influence of the pyrimidine ring on the attached phenyl group is sufficient to direct nitration to the meta-position, even against the potential activating effect of other substituents on the pyrimidine ring. rsc.org Common nitrating conditions involve mixtures like nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, which is effective for a variety of heterocyclic compounds. umich.eduresearchgate.net

An alternative and highly versatile strategy involves the use of palladium-catalyzed cross-coupling reactions. nih.gov This approach typically couples a halogenated pyrimidine (e.g., 4-chloro-2-methylpyrimidine) with a pre-functionalized nitrophenyl component. The most common reactions used for this purpose are the Suzuki, Stille, and Negishi couplings.

Suzuki Coupling: This reaction pairs an organoboron compound, such as 3-nitrophenylboronic acid, with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.com The Suzuki reaction is widely used due to the stability and commercial availability of many boronic acids and its tolerance for a wide range of functional groups. nih.govmdpi.com It has been successfully applied to the synthesis of various aryl-substituted pyrimidines and other heterocycles. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org For this synthesis, one would react a halopyrimidine with a tributyl(3-nitrophenyl)stannane reagent. While effective, a major drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com A potential route would involve reacting 4-chloro-2-methylpyrimidine (B1348355) with a (3-nitrophenyl)zinc halide. The Negishi reaction is notable for its ability to form C-C bonds between various hybridized carbon atoms and its use in the synthesis of complex intermediates. wikipedia.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Aryl-Pyrimidine Synthesis

| Reaction | Phenyl Precursor | Pyrimidine Precursor | Catalyst/Reagents | Key Advantage |

|---|---|---|---|---|

| Suzuki youtube.com | Arylboronic acid | Aryl halide/triflate | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) mdpi.com | Low toxicity of boron reagents, high functional group tolerance. nih.gov |

| Stille wikipedia.org | Organostannane | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) harvard.edu | Stannanes are often stable and air-tolerant. libretexts.org |

| Negishi wikipedia.org | Organozinc halide | Aryl halide/triflate | Pd or Ni catalyst (e.g., Pd-PEPPSI-IPent) rsc.org | High reactivity of organozinc reagents. nih.gov |

Synthesis of Key Intermediates (e.g., β-keto esters, chalcones, hydrazones) for Pyrimidine Formation

Chalcones: Chalcones, or α,β-unsaturated ketones, are widely used intermediates for pyrimidine synthesis. pnrjournal.com They are typically prepared through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. pnrjournal.com For the synthesis of a precursor to this compound, 3-nitrobenzaldehyde would be reacted with acetone. More commonly, for substituted pyrimidines, a substituted acetophenone is used. derpharmachemica.com The resulting chalcone (B49325) possesses the required carbon framework which, upon reaction with a binucleophile like guanidine (B92328) or urea, cyclizes to form the pyrimidine ring. derpharmachemica.comderpharmachemica.com

Interactive Table: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Solvent | Product |

| 3-Nitrobenzaldehyde | Acetophenone | KOH | Ethanol | 1-(Phenyl)-3-(3-nitrophenyl)prop-2-en-1-one |

| Thiophene-2-carbaldehyde | Substituted acetophenones | NaOH | Ethanol | Thiophene-bearing chalcones mdpi.com |

| Various substituted benzaldehydes | 4-Acetylpyridine | KOH | Ethanol | 3-(Substituted-phenyl)-1-(pyridin-4-yl)prop-2-en-1-one derpharmachemica.com |

β-Keto Esters: These compounds are versatile 1,3-dicarbonyl intermediates for pyrimidine synthesis. organic-chemistry.org A common route to their synthesis is the Claisen condensation of esters. For more complex structures, methods like the Roskamp reaction, which involves the Lewis acid-catalyzed reaction of an aldehyde with ethyl diazoacetate, can be employed. organic-chemistry.orgacs.org For instance, 3-nitrobenzaldehyde could be converted to its corresponding β-keto ester, ethyl 3-nitrobenzoylacetate. This intermediate can then be condensed with acetamidine in a Pinner-type synthesis to yield a pyrimidinol, a precursor that can be further modified to the target compound. nih.gov Flow processes have been developed for the synthesis of β-keto esters, allowing for rapid and efficient production. organic-chemistry.orgnih.gov

Hydrazones: Hydrazone derivatives are another class of important intermediates. They are typically formed by the reaction of a carbohydrazide (B1668358) with an aldehyde or ketone. researchgate.net For pyrimidine synthesis, a key intermediate could be a pyrimidine carbohydrazide, which is then reacted with various aldehydes or ketones to form pyrimidine-hydrazone derivatives. derpharmachemica.comrsc.org For example, a multi-step synthesis can start with the formation of a tetrahydropyrimidine (B8763341) ring, which is then reacted with hydrazine (B178648) hydrate (B1144303) to produce a carbohydrazide. This intermediate subsequently reacts with aldehydes or ketones to yield the final hydrazone products. rsc.org

Regioselective Synthesis and Control of Positional Isomers

A primary challenge in the synthesis of asymmetrically substituted pyrimidines like this compound is controlling the regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) and an amidine can potentially lead to two different positional isomers. For the target compound, the desired isomer has the methyl group at position 2 and the nitrophenyl group at position 4. The alternative would be the 2-(3-nitrophenyl)-4-methylpyrimidine isomer.

The classical Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is a foundational method for creating the pyrimidine core. mdpi.com When an unsymmetrical precursor like 1-(3-nitrophenyl)butane-1,3-dione (B1594570) (the diketone equivalent of a chalcone) reacts with acetamidine, the regiochemical outcome depends on which carbonyl group preferentially reacts with the amidine's amino groups. The more electrophilic carbonyl carbon is typically attacked first. In the case of 1-aryl-1,3-diketones, the benzoyl carbonyl is generally more reactive than the acetyl carbonyl, which would lead to the formation of the 2-methyl-4-arylpyrimidine isomer as the major product.

Modern synthetic methods offer more precise control over regioselectivity:

Use of β-Enaminones: β-Enaminones, which can be derived from β-dicarbonyl compounds, can be used to direct the cyclization. A leaving group, such as a dimethylamino group, on the β-carbon of the enone system ensures that the initial nucleophilic attack from the amidine occurs at this position, leading to a specific and predictable regiochemical outcome. researchgate.net

Catalyst-Controlled Reactions: Palladium-catalyzed amination of 2,4-dichloropyrimidines has been shown to be highly regioselective, strongly favoring substitution at the C4 position over the C2 position. acs.org This strategy involves building the pyrimidine core first and then introducing the substituents.

Multicomponent Synthesis: Iridium-catalyzed multicomponent synthesis from amidines and alcohols has demonstrated high regioselectivity in forming unsymmetrically substituted pyrimidines. organic-chemistry.org This approach assembles the final product from simpler building blocks in a single, controlled process.

Precursor-Directed Synthesis: An efficient approach involves synthesizing geminal ditosyloxy ketones from chalcones. These intermediates act as 1,3-dielectrophilic precursors and cyclize with guanidine hydrochloride with high regioselectivity. rsc.org

By carefully selecting the synthetic route and the nature of the intermediates, chemists can effectively control the placement of the methyl and nitrophenyl groups on the pyrimidine ring, ensuring the exclusive or predominant formation of this compound.

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern organic synthesis emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Transition-Metal Catalysis: Several transition metals have been employed to catalyze pyrimidine synthesis.

Iridium: Pincer-complexes of iridium have been used to catalyze the multicomponent synthesis of pyrimidines from alcohols and amidines, offering a highly regioselective and sustainable route. organic-chemistry.org

Copper: Copper(II) triflate is an effective catalyst for synthesizing 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Copper catalysts have also been used in the cyclization of ketones with nitriles. mdpi.com

Palladium: As mentioned, palladium catalysts are crucial for the regioselective amination of dichloropyrimidines, enabling the synthesis of specific isomers. acs.org

Zinc: ZnCl₂ has been used to catalyze three-component coupling reactions to form 4,5-disubstituted pyrimidines from enamines or methyl ketones. organic-chemistry.org

Iron: An iron(II)-complex has been used for the regioselective reaction of ketones, aldehydes, or esters with amidines. organic-chemistry.org

Enzyme Catalysis: While less common for this specific scaffold, enzymatic catalysis represents a key area of green chemistry. One study mentions the use of enzymatic catalysis for the bromination of α-oxo ketene (B1206846) dithioacetals, which are precursors for some heterocyclic systems, highlighting the potential for biocatalysis in the synthesis of intermediates. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation is a prominent green chemistry technique that can dramatically reduce reaction times and often improve yields. The synthesis of pyrimidines from chalcones and urea, for example, can be accomplished in minutes under microwave irradiation, compared to hours using conventional heating methods. ijres.orgsemanticscholar.org This efficiency minimizes energy consumption and the potential for side-product formation.

Interactive Table: Comparison of Conventional vs. Microwave Synthesis of Pyrimidines from Chalcones

| Method | Reaction Time | Yield (%) | Reference |

| Conventional (Reflux) | 4 hours | Good | ijres.orgsemanticscholar.org |

| Microwave (210 W) | 7-10 minutes | Excellent | ijres.orgsemanticscholar.org |

| Conventional (Reflux) | 90-150 minutes | 18-51 | derpharmachemica.com |

| UV-Irradiation | 4-5 minutes | 40-88 | derpharmachemica.com |

These modern approaches, focusing on catalysis and green principles, not only provide efficient pathways to compounds like this compound but also align with the broader goals of sustainable chemical manufacturing.

Reactivity and Transformational Chemistry of 2 Methyl 4 3 Nitrophenyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is a π-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. The presence of two electron-withdrawing nitrogen atoms decreases the electron density of the ring, making it susceptible to nucleophilic attack while simultaneously deactivating it towards most electrophilic substitutions. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of pyrimidines, facilitated by the ring's inherent electron deficiency. researchgate.net Leaving groups located at the C2, C4, and C6 positions are readily displaced by nucleophiles. The reactivity at these positions is generally enhanced, with the C4 position often being the most susceptible to attack. nih.govzenodo.org

While direct nucleophilic substitution on 2-Methyl-4-(3-nitrophenyl)pyrimidine where the nitrophenyl group itself would act as a leaving group is not a typical reaction, the synthesis of this compound often relies on the SNAr reactivity of a precursor. A common synthetic route involves the reaction of a 4-halopyrimidine, such as 4-chloro-2-methylpyrimidine (B1348355), with a suitable nucleophile. For instance, the carbon-carbon bond between the pyrimidine and the phenyl ring is frequently forged via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the interaction of a halopyrimidine with an organoboron reagent, such as (3-nitrophenyl)boronic acid, which can be considered a type of nucleophilic substitution at the carbon-halogen bond. nih.gov

The reactivity of halopyrimidines can be influenced by the reaction conditions and the nature of the nucleophile. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace a halide at the C4 position. rsc.org

Table 1: Examples of Nucleophilic Substitution on Pyrimidine Precursors

| Pyrimidine Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-2-methylpyrimidine | (3-Nitrophenyl)boronic acid, Pd catalyst | 4-Aryl-2-methylpyrimidine | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

In contrast to its reactivity with nucleophiles, the pyrimidine ring is highly resistant to electrophilic aromatic substitution. The two ring nitrogen atoms strongly deactivate the ring towards electrophiles, much like a nitro group deactivates a benzene (B151609) ring. chemguide.co.uk Any potential reaction is made even more difficult under the acidic conditions often required for electrophilic substitution, as the ring nitrogens would be protonated, further increasing their electron-withdrawing effect.

If substitution does occur, it is directed to the C5 position, which is the least electron-deficient carbon atom in the ring. researchgate.net However, such reactions typically require the presence of strong electron-donating (activating) groups on the pyrimidine ring to be successful. researchgate.net In this compound, the C2-methyl group is a weak activator, while the C4-nitrophenyl group is deactivating. Therefore, electrophilic substitution on the pyrimidine nucleus of this specific compound is considered extremely difficult and not a synthetically viable reaction. No significant electrophilic substitution at position 6 has been reported under standard conditions. rsc.org

Oxidative Dehydrogenation of Dihydropyrimidine (B8664642) Precursors

A prevalent and synthetically important route to pyrimidine derivatives involves the oxidative dehydrogenation (aromatization) of their corresponding dihydropyrimidine precursors. mdpi.com These dihydropyrimidines can be readily synthesized through multicomponent reactions, such as the Biginelli reaction.

The subsequent aromatization step can be achieved using a variety of oxidizing agents. This method provides a versatile pathway to a wide range of substituted pyrimidines, including the 2-Methyl-4-aryl-pyrimidine scaffold. rsc.org While direct synthesis of this compound via this method is plausible, the literature more broadly supports the dehydrogenation of related dihydropyrimidines to their aromatic forms. mdpi.commdpi.com The reaction is often a cascade process of annulation followed by oxidative aromatization. rsc.org

Table 2: Common Reagents for Oxidative Dehydrogenation of Dihydropyrimidines

| Oxidizing System | Conditions | Reference |

|---|---|---|

| CuCl₂, K₂CO₃ | DCM, reflux | mdpi.com |

| K₂S₂O₈ | Formamide | rsc.org |

| Iodobenzene diacetate (IBD) | Dichloromethane, room temp. | nih.gov |

| Visible light, photo-oxidant | Metal-free, mild conditions | rsc.org |

Ring Transformations and Rearrangement Reactions

The pyrimidine ring, under specific conditions, can undergo transformations to form other heterocyclic systems. These reactions are often initiated by the attack of a nucleophile, leading to ring-opening and subsequent recyclization. wur.nl For example, substituted pyrimidines have been shown to rearrange into pyridines, pyrazoles, or imidazolones. wur.nlresearchgate.netrsc.org

The presence of a nitro group on the pyrimidine ring can activate it towards such transformations. researchgate.net In a related reaction, pyrimidinylhydrazones can undergo oxidative cyclization followed by a Dimroth rearrangement to yield rsc.orgwur.nlresearchgate.nettriazolo[1,5-c]pyrimidine derivatives. nih.gov While specific studies on the ring transformation of this compound are not prominent, the established reactivity patterns of 4-aryl- and 5-nitro-pyrimidines suggest that it could be a substrate for such rearrangements under appropriate nucleophilic or oxidative conditions. wur.nlresearchgate.net

Reactivity of the Nitrophenyl Substituent

The 3-nitrophenyl group attached at the C4 position of the pyrimidine ring introduces a secondary site of reactivity, largely independent of the pyrimidine nucleus itself.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to its corresponding primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgnih.gov This reaction is highly relevant for this compound, as it provides a direct pathway to its amino analogue, 2-Methyl-4-(3-aminophenyl)pyrimidine, a potentially valuable intermediate for further functionalization. researchgate.net

A variety of reducing agents can be employed to achieve this transformation chemoselectively, often leaving other functional groups within the molecule, including the pyrimidine ring, intact. Catalytic hydrogenation is a common and efficient method. wikipedia.org

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Notes | Reference(s) |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | A standard, highly efficient method for nitro reduction. | |

| Pd/C, Ammonium formate/Formic acid | A transfer hydrogenation method, avoids handling H₂ gas. | google.com |

| Iron (Fe) in acidic media | A classical, cost-effective method. | wikipedia.org |

| Tin(II) chloride (SnCl₂) | A mild reducing agent, good for sensitive substrates. | wikipedia.org |

The synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine from its nitro precursor via reduction with hydrogen and a palladium-on-carbon catalyst has been explicitly detailed, showcasing the feasibility and conditions for this type of transformation on a closely related molecule. google.com This process converts the nitro compound into the corresponding aniline (B41778) derivative, which can then be used in subsequent synthetic steps.

Electrophilic and Nucleophilic Reactivity on the Phenyl Ring

The reactivity of the phenyl ring in this compound is profoundly influenced by the electronic properties of the nitro group and the pyrimidine ring.

Electrophilic Reactivity: The pyrimidine ring itself is an electron-deficient system, which makes electrophilic substitution reactions on the pyrimidine core difficult. youtube.comresearchgate.net The attached phenyl ring is further deactivated by the presence of the strongly electron-withdrawing nitro (NO₂) group. In aromatic systems, a nitro group acts as a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Consequently, the phenyl ring of this compound is highly resistant to electrophilic attack. Should a reaction occur under harsh conditions, substitution would be predicted to take place at the positions meta to the nitro group (positions 2, 4, and 6 of the phenyl ring).

Nucleophilic Reactivity: The pyrimidine ring system is inherently susceptible to nucleophilic attack at positions 2, 4, and 6 due to the electron-withdrawing nature of the ring nitrogen atoms. youtube.comstackexchange.com On the phenyl substituent, the nitro group is a strong activator for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is positioned ortho or para to it. nih.govyoutube.com In the case of this compound, the nitro group is at the meta-position relative to the C-4 carbon of the phenyl ring where the pyrimidine is attached. This positioning means the nitro group does not activate the pyrimidine as a leaving group for SNAr on the phenyl ring. However, if other leaving groups (such as halogens) were present at the ortho or para positions of the phenyl ring relative to the nitro group, these positions would be highly activated towards nucleophilic displacement.

Transformations Involving the Methyl Substituent

The methyl group at the C-2 position of the pyrimidine ring is significantly activated. The adjacent electron-withdrawing nitrogen atoms increase the acidity of the methyl protons, making this group a versatile handle for synthetic transformations. sigmaaldrich.comnih.gov

The deprotonation of the methyl group generates a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions. A primary example is the condensation reaction with carbonyl compounds. wikipedia.orglibretexts.org This reaction allows for the extension of the methyl group and the introduction of diverse functionalities.

| Reactant | Conditions | Product Type | Significance |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Base catalyst (e.g., sodium ethoxide) | 2-Styrylpyrimidine derivative | Introduces a conjugated system, potentially altering electronic and biological properties. |

| Ketones (e.g., Acetone) | Strong base (e.g., LDA, NaNH₂) | 2-Propenylpyrimidine derivative | Elongates the carbon chain, increasing lipophilicity. |

| Esters (e.g., Ethyl acetate) | Strong base (e.g., sodium amide) | 2-(Acetonyl)pyrimidine | Forms a β-ketone functionality, a versatile synthetic intermediate. |

This table illustrates general reactions applicable to activated 2-methylpyrimidines and are predicted to be feasible for this compound.

Other potential transformations include the oxidation of the methyl group to a formyl or carboxyl group, providing a route to aldehydes, carboxylic acids, and their derivatives like esters and amides.

Derivatization and Functionalization Strategies for Enhanced Biological Activity

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. juniperpublishers.comorientjchem.orgnih.govwjarr.com The structure of this compound offers several avenues for derivatization to explore and enhance its potential biological efficacy.

A primary and highly effective strategy is the reduction of the nitro group to an aniline. wikipedia.org This transformation is critical as it not only removes the often-toxic nitro functionality but also introduces a versatile amino group. This amine can serve as a key point for further derivatization to generate libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov The resulting 3-(2-methylpyrimidin-4-yl)aniline (B1333641) can be acylated, alkylated, or converted into ureas and sulfonamides to fine-tune the molecule's physicochemical properties and biological target interactions.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Pressurized H₂ gas, various solvents (e.g., EtOH, EtOAc) | Highly efficient but may also reduce other functional groups. | wikipedia.org |

| Fe, NH₄Cl or CH₃COOH | Aqueous or alcoholic solvents, often heated. | Classic, inexpensive, and often chemoselective method. | wikipedia.org |

| SnCl₂·2H₂O | Acidic medium (e.g., HCl) or organic solvents. | Effective and widely used, tolerates many functional groups. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems. | A mild reducing agent often used for sensitive substrates. | wikipedia.org |

| Trichlorosilane (HSiCl₃) | In the presence of an organic base like triethylamine. | Offers high chemoselectivity, avoiding reaction with other reducible groups. | google.com |

Functionalization of the 2-methyl group, as described in section 3.3, provides another layer of structural diversity. The condensation products can introduce bulky or polar groups, while oxidation to a carboxylic acid allows for the formation of amide or ester libraries, which are crucial for probing interactions with biological targets. nih.govnih.gov Combining modifications, such as reducing the nitro group and simultaneously derivatizing the methyl group, can lead to novel chemical entities with potentially synergistic or improved biological profiles.

Pharmacological Profiles and Molecular Mechanisms of 2 Methyl 4 3 Nitrophenyl Pyrimidine Analogues

Anticancer Potential and Associated Pathways

The pyrimidine (B1678525) scaffold is a cornerstone in the development of anticancer agents, primarily because pyrimidines are fundamental components of nucleic acids. Analogues of these molecules can disrupt the synthesis and function of DNA and RNA, leading to cytotoxic effects in rapidly proliferating cancer cells. The anticancer activity of pyrimidine derivatives, including those related to 2-Methyl-4-(3-nitrophenyl)pyrimidine, is often multifaceted, involving the inhibition of critical enzymes, interference with cellular signaling and DNA repair, and modulation of complex biological systems like the ubiquitin-proteasome pathway.

Inhibition of Enzymes Essential for Tumor Proliferation

A primary mechanism by which pyrimidine analogues exhibit anticancer effects is through the targeted inhibition of enzymes that are crucial for tumor growth and survival. jrasb.com Cancer cells often upregulate metabolic pathways to meet the demands of rapid proliferation, creating a dependency that can be exploited therapeutically. mdpi.com

Key enzymatic targets for pyrimidine derivatives include:

Kinases: Many pyrimidine derivatives function as kinase inhibitors. For instance, various analogues have been developed to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation. jrasb.commdpi.com Thiophene pyrimidine derivatives have shown inhibitory action against not only wild-type EGFR but also mutated forms like EGFRT790M, which are associated with drug resistance. jrasb.com Furthermore, these compounds can inhibit downstream signaling kinases such as PI3K and mTOR, as well as Cyclin-Dependent Kinases (CDKs) like CDK2, which are essential for cell cycle progression. jrasb.comijrpr.com

Enzymes of Nucleotide Synthesis: The de novo pyrimidine synthesis pathway is a critical target. Enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase 2 (part of the multifunctional CAD protein) and dihydroorotate (B8406146) dehydrogenase (DHODH) are essential for producing the pyrimidine ring. nih.govbiorxiv.org Inhibiting these enzymes depletes the nucleotide pools necessary for DNA and RNA synthesis. biorxiv.org Thymidylate Synthase (TS), which catalyzes the final step in the synthesis of thymidine (B127349), is another well-established target for pyrimidine-based drugs. jrasb.com

Salvage Pathway Enzymes: Cancer cells can also utilize salvage pathways to recycle nucleobases. Enzymes like thymidine kinase (TK) are central to this process, and their inhibition represents another avenue for anticancer therapy. mdpi.com

Topoisomerases: Some pyrazolo[3,4-d]pyrimidine analogues have been found to inhibit Topoisomerase-II, an enzyme that manages DNA tangles during replication, leading to DNA damage and apoptosis. mdpi.com

| Enzyme Target | Function | Example Inhibitor Class | Reference |

|---|---|---|---|

| EGFR, VEGFR2 | Signal Transduction, Angiogenesis | Phenylpyrazolo[3,4-d]pyrimidines | mdpi.com |

| CDK2 | Cell Cycle Regulation (G1/S transition) | N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | ijrpr.com |

| Thymidylate Synthase (TS) | De novo pyrimidine synthesis | Pyrimidine antimetabolites | jrasb.com |

| Dihydroorotate Dehydrogenase (DHODH) | De novo pyrimidine synthesis | Pharmacological inhibitors (e.g., Brequinar) | biorxiv.orgnih.gov |

| Topoisomerase-II | DNA replication and repair | Phenylpyrazolo[3,4-d]pyrimidines | mdpi.com |

Interference with DNA Damage Repair Systems and Signal Transduction Pathways

Beyond direct enzyme inhibition, pyrimidine analogues can disrupt the intricate network of signal transduction and DNA repair that cancer cells rely on for survival.

Signal Transduction Pathways: Cancer progression is driven by aberrant signaling pathways. Pyrimidine metabolism is tightly linked to major oncogenic signaling cascades. nih.gov The PI3K-Akt-mTORC1 pathway, for example, promotes pyrimidine synthesis to support cell growth. nih.gov Pyrimidine derivatives can interfere with these connections. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to affect the pro-inflammatory nuclear factor κB (NF-κB) pathway, which links inflammation and cancer. nih.gov The activity of oncogenes like c-Myc and KRAS, and the loss of tumor suppressors like PTEN and p53, all reprogram pyrimidine metabolism, making it a point of vulnerability. nih.gov By inhibiting kinases like EGFR, pyrimidine analogues can block the entire downstream signaling cascade, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. jrasb.com

DNA Damage and Repair: Pyrimidine antimetabolites, such as gemcitabine (B846) and floxuridine, exert their cytotoxic effects by being incorporated into DNA during replication. mdpi.comnih.gov This fraudulent incorporation leads to chain termination, DNA strand breaks, and the activation of the DNA damage response (DDR). researchgate.netnih.gov While healthy cells can arrest the cell cycle to repair this damage, cancer cells with existing defects in their DDR are often pushed into apoptosis. Furthermore, nucleotide metabolism is intrinsically linked to the efficacy of DNA damage repair systems; depleting nucleotide pools through enzyme inhibition can cripple these repair mechanisms, enhancing the efficacy of DNA-damaging agents. nih.gov Some pyrimidine analogues have been shown to directly activate the DDR pathway, leading to cell cycle arrest and apoptosis. researchgate.net

Antimicrobial Efficacy and Mechanistic Investigations

The pyrimidine scaffold is also a valuable template for the development of novel antimicrobial agents. Analogues of this compound have demonstrated efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Pyrimidine derivatives have shown broad-spectrum antibacterial activity. Studies have reported the synthesis of compounds structurally related to this compound, which were effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net The presence of the nitro group, as seen in the nitrophenyl moiety, is significant, as other nitro-aromatic compounds are known to be bioreducible prodrugs that generate radical species toxic to bacterial cells.

Mechanistic studies on some thiophenyl-pyrimidine derivatives have revealed a mode of action that involves the inhibition of the FtsZ protein. rsc.org FtsZ is a bacterial homolog of tubulin that is essential for forming the Z-ring, the structure that constricts and divides the bacterial cell. Inhibition of FtsZ polymerization and its associated GTPase activity leads to a failure in cell division and ultimately results in bactericidal effects. rsc.org This mechanism is particularly promising as it targets a pathway distinct from many conventional antibiotics. Other pyrimidine derivatives have been investigated as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. researchgate.net

| Bacterial Strain | Gram Type | Example Active Compound Class | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 4-Aryl-6-(4-nitrophenyl)pyrimidines | researchgate.net |

| Bacillus subtilis | Gram-Positive | 4-Aryl-6-(4-nitrophenyl)pyrimidines | researchgate.net |

| Escherichia coli | Gram-Negative | Thieno[3,2-d]pyrimidines | researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | 4-Aryl-6-(4-nitrophenyl)pyrimidines | researchgate.net |

| Salmonella enterica | Gram-Negative | 4-Aryl-6-(4-nitrophenyl)pyrimidines | researchgate.net |

Antifungal Activity

Analogues of this compound have also demonstrated significant antifungal properties. A number of studies have detailed the synthesis of novel pyrimidine derivatives and their subsequent testing against various fungal strains, including important plant pathogens and human opportunistic pathogens.

For example, certain pyrimidine analogues containing an amide moiety have shown excellent activity against phytopathogenic fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov One such compound exhibited an EC50 value of 10.5 µg/mL against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. nih.gov Similarly, pyrimidine derivatives synthesized from chalcones have been tested against human pathogenic fungi like Candida albicans and Aspergillus niger, showing promising minimum inhibitory concentrations. researchgate.net The mechanism of action for many antifungal azoles involves the inhibition of cytochrome P450 enzymes required for ergosterol (B1671047) synthesis, a key component of the fungal cell membrane; it is plausible that pyrimidine-based compounds could operate through similar or related mechanisms.

Targeting of Microbial Enzymes (e.g., DNA Gyrase)

The bacterial enzyme DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, as it controls the topological state of DNA by introducing negative supercoils in an ATP-dependent reaction. nih.govmdpi.com Its essential role in bacteria and absence in higher eukaryotes make it a prime target for the development of novel antibacterial agents. nih.govresearchgate.net DNA gyrase consists of two subunits: GyrA, which manages DNA breakage and reunion, and GyrB, which contains the ATP-binding site. researchgate.net The inhibition of the ATPase activity of the GyrB subunit is a well-established mechanism for antibacterial action. researchgate.netnih.gov

Pyrimidine analogues have been investigated as potential inhibitors of this crucial microbial enzyme. For instance, novel pyridothienopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against Escherichia coli topoisomerase II enzymes, namely DNA gyrase and topoisomerase IV. nih.gov Certain derivatives from this class demonstrated potent dual inhibition of both enzymes. nih.gov Specifically, the 4'-(4-methyl-piperazin-1-yl)- derivative 4b and the N-(furan-2-yl)- 4'-amine derivative 4a showed significant inhibition of DNA gyrase, with IC₅₀ values of 3.44 µM and 5.77 µM, respectively. nih.gov These compounds also effectively inhibited topoisomerase IV. nih.gov Molecular docking studies suggest that these compounds bind within the E. coli DNA gyrase B active site, indicating a mechanism similar to that of novobiocin, a natural aminobenzopyrone antibiotic that competitively targets the ATP-binding site on the GyrB subunit. mdpi.comnih.gov Other studies have also identified pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors of the ATPase domain of GyrB. researchgate.net This line of research highlights the potential of the pyrimidine scaffold in developing new antibacterial agents that function through the targeted inhibition of essential bacterial enzymes like DNA gyrase. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

The pyrimidine scaffold is a core structure in several compounds exhibiting significant anti-inflammatory and analgesic properties. nih.govnih.gov The mechanism underlying these effects is often linked to the modulation of key enzymatic pathways and inflammatory mediators involved in the inflammatory cascade. nih.gov

A primary mechanism for the anti-inflammatory action of many pyrimidine-based agents is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, such as Prostaglandin (B15479496) E2 (PGE₂), which are key mediators of inflammation, pain, and fever. nih.govmdpi.com By suppressing the activity of COX-1 and COX-2, pyrimidine derivatives can reduce the production of PGE₂ and thereby alleviate inflammation. nih.gov

Extensive research has focused on developing pyrimidine analogues as potent and, in many cases, selective COX-2 inhibitors. mdpi.commdpi.combsu.edu.eg Selective COX-2 inhibition is a desirable therapeutic goal, as COX-1 has gastroprotective functions, and its inhibition is associated with gastrointestinal side effects common to traditional non-steroidal anti-inflammatory drugs (NSAIDs). bsu.edu.egresearchgate.net Various substituted pyrimidine derivatives have shown significant inhibitory activity against COX enzymes. For example, certain pyrimidine-5-carbonitrile and pyrazolopyrimidine derivatives have been identified as potent and selective COX-2 inhibitors. mdpi.combsu.edu.eg The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Analogues

| Compound | Description | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | Reference |

|---|---|---|---|---|

| Celecoxib | Standard Drug | 0.04 | 375 | mdpi.com |

| Compound 5d | Pyrimidine-5-carbonitrile derivative | 0.03 | 400 | mdpi.com |

| Compound 3b | Pyrimidine-5-carbonitrile derivative | 0.04 | 350 | mdpi.com |

| Compound 8a | Pyrazolopyrimidine derivative | 79.6% inhibition at 2 µM | - | bsu.edu.eg |

| Compound 10c | Pyrazolopyrimidine derivative | 78.7% inhibition at 2 µM | - | bsu.edu.eg |

| Compound 13c | Pyrazolopyrimidine derivative | 78.9% inhibition at 2 µM | - | bsu.edu.eg |

| Compound P4 | Pyrimidine with nitro substitution | Effective COX-2 inhibition | Less reactive to COX-1 | researchgate.net |

| Compound P5 | Pyrimidine with methoxy (B1213986) substitution | Effective COX-2 inhibition | Less reactive to COX-1 | researchgate.net |

Data presented as IC₅₀ values or percentage inhibition at a specific concentration.

The anti-inflammatory effects of pyrimidine analogues extend beyond direct enzyme inhibition to the modulation of a network of pro-inflammatory mediators. nih.gov By inhibiting COX enzymes, these compounds directly reduce the synthesis of Prostaglandin E2 (PGE₂), a potent lipid mediator that causes vasodilation and promotes inflammation. nih.govresearchgate.net PGE₂ itself can influence the production of other cytokines and recruit immune cells, establishing a chronic inflammatory microenvironment. researchgate.net

Furthermore, pyrimidine derivatives have been shown to influence other key players in the inflammatory response. nih.gov Tumor Necrosis Factor-α (TNF-α) is a critical pro-inflammatory cytokine whose dysregulated production is implicated in numerous inflammatory diseases. nih.gov Prostaglandins like PGE₂ can, in turn, inhibit the production of TNF-α at the mRNA level, acting as part of a negative feedback loop to control inflammation. nih.gov Therefore, compounds that modulate the prostaglandin pathway can indirectly affect TNF-α levels.

The transcription factor Nuclear Factor κB (NF-κB) is a central regulator of inflammatory gene expression. Some studies on pyrazolopyrimidine derivatives, however, found that while they potently inhibited COX and iNOS enzymes, they were largely devoid of inhibitory activity against NF-κB. bsu.edu.eg Leukotrienes, another class of inflammatory mediators derived from arachidonic acid via the lipoxygenase pathway, are also crucial in inflammation. researchgate.net PGE₂ can influence the balance of interleukins, such as by favoring the production of IL-23 over IL-12 in dendritic cells, which promotes the expansion of pro-inflammatory T helper 17 (TH17) cells. researchgate.netnih.gov By targeting these interconnected pathways, pyrimidine analogues can exert broad anti-inflammatory effects. nih.gov

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway represents another important target for anti-inflammatory drugs. LOX enzymes catalyze the conversion of arachidonic acid into pro-inflammatory mediators like leukotrienes. researchgate.netnih.gov A significant number of LOX inhibitors also act as antioxidants or free-radical scavengers, as the lipoxygenase reaction proceeds via a carbon-centered radical. nih.gov

Recent studies have identified novel pyrimidine acrylamide (B121943) hybrids as potent inhibitors of lipoxygenase. nih.gov These compounds have been evaluated for their ability to inhibit soybean lipoxygenase, a common model for human 5-LOX. nih.govnih.gov

Beyond LOX inhibition, many pyrimidine derivatives have demonstrated significant free-radical scavenging activity. juniperpublishers.comnih.gov Oxidative stress, resulting from an excess of free radicals, is closely linked to inflammation and chronic disease. nih.gov The antioxidant potential of substituted pyrimidines has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. juniperpublishers.comijpsonline.com The presence of specific substituents, particularly phenolic hydroxyl groups, on the pyrimidine scaffold has been shown to be crucial for this antioxidant function. juniperpublishers.com

Table 2: LOX Inhibition and Free-Radical Scavenging Activity of Selected Pyrimidine Analogues

| Compound | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9 | LOX Inhibition | 1.1 | nih.gov |

| Compound 5 | LOX Inhibition | 10.7 | nih.gov |

| NDGA (Nordihydroguaiaretic acid) | Reference LOX Inhibitor | - | nih.gov |

| Compound 26 | DPPH Radical Scavenging | 42.9 ± 0.31 | juniperpublishers.com |

| Compound 1 | DPPH Radical Scavenging | 55.6 ± 2.1 | juniperpublishers.comresearchgate.net |

| Butylated Hydroxytoluene (BHT) | Standard Antioxidant | 128.83 ± 2.1 | juniperpublishers.com |

IC₅₀ is the half-maximal inhibitory concentration.

Antiviral and Anti-HIV Activities

The pyrimidine nucleus is a versatile scaffold that has been extensively utilized in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govbohrium.comresearchgate.netekb.eg A wide variety of pyrimidine derivatives have been synthesized and reported to inhibit a range of viruses such as HIV, hepatitis B and C, influenza virus, and herpes virus. bohrium.com

In the context of anti-HIV research, pyrimidine analogues have been prominent as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com The HIV reverse transcriptase (RT) enzyme is critical for the viral replication cycle, and NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. mdpi.com Several classes of pyrimidine derivatives, including pyrimidine-2,4-diones and piperidinyl-substituted pyrimidines, have shown potent anti-HIV activity, with some compounds demonstrating efficacy in the nanomolar range against both wild-type and drug-resistant HIV-1 strains. nih.govnih.gov For example, a piperidinyl-substituted pyrimidine analogue showed an EC₅₀ value of 4.29 µM against the HIV-1 WT strain. nih.gov Another series of pyrimidine NNRTIs exhibited potent activity with EC₅₀ values ranging from 3.43 to 11.8 nM against a panel of wild-type and resistant mutant viruses. mdpi.com The search for a relationship between chemical structure and antiviral activity has shown that while lipophilicity can affect cell transport, the specific chemical structure is the main determinant of antiviral efficacy. nih.gov

Viral proteases are essential enzymes that cleave viral polyproteins into functional proteins required for viral replication and are therefore attractive targets for antiviral drug development. nih.govnih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is indispensable for the virus's life cycle, making it a primary target for COVID-19 therapeutics. nih.govnih.gov

The inhibition of SARS-CoV-2 Mpro is a validated strategy for arresting viral replication. nih.gov The active site of this enzyme contains a catalytic dyad, including a crucial cysteine residue (C145), which has been the focus of covalent inhibitors. nih.govnih.gov While specific studies on this compound are not detailed in this context, the broader class of heterocyclic compounds is under intense investigation for Mpro inhibition. Peptidomimetic derivatives and other small molecules have been designed to fit into the active site and block its function, with some showing inhibitory activity (IC₅₀) in the nanomolar to low micromolar range. nih.gov The development of inhibitors for viral proteases like SARS-CoV-2 Mpro represents an active area of research where novel heterocyclic scaffolds, potentially including pyrimidine analogues, could play a significant role. bohrium.com

Other Therapeutic Applications (e.g., Antidiabetic, CNS Modulating, Antiparasitic, Antithyroid, Antihelmintic, Cardiac Agents)

The versatile pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This section explores the therapeutic potential of analogues of this compound in several key areas beyond their well-documented applications. The presence of the nitrophenyl group can significantly influence the biological activity of the parent compound, a recurring theme in the exploration of novel therapeutic agents.

Pyrimidine derivatives have emerged as promising candidates in the management of diabetes mellitus by targeting key pathways in its pathogenesis. researchgate.netnih.gov These mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which delays glucose absorption and lowers postprandial blood glucose levels. researchgate.net Additionally, pyrimidine analogues have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors, peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists, and glucagon-like peptide-1 (GLP-1) receptor activators. nih.gov

Research into various pyrimidine derivatives has demonstrated significant in vitro antidiabetic activity. For instance, certain pyrimidinyl-piperazine carboxamides have been synthesized and shown to be effective α-glucosidase inhibitors. researchgate.net Similarly, a series of novel pyrimidine derivatives were synthesized and evaluated for their ability to inhibit both α-glucosidase and α-amylase, with some compounds showing inhibitory concentrations comparable to the standard drug, acarbose. researchgate.net Molecular docking studies have further elucidated the potential of pyrimidine derivatives to bind to antidiabetic targets. remedypublications.comremedypublications.com

Table 1: In Vitro Antidiabetic Activity of Selected Pyrimidine Analogues

| Compound Type | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Significant inhibitory potency. | researchgate.net |

| Novel pyrimidine derivatives | α-glucosidase, α-amylase | IC50 values comparable to acarbose. | researchgate.net |

| Fused pyrimidine derivatives | Not specified | Characterized for antidiabetic activity. | ijmspr.in |

| General pyrimidine derivatives | DPP-4, PPAR-γ, GLP-1R | Diverse pharmacological profiles targeting multiple pathways. | nih.gov |

The central nervous system (CNS) is another area where pyrimidine derivatives have shown significant therapeutic promise. nih.goveurekaselect.com A noteworthy study investigated novel 4-(3-nitrophenyl)pyrimidine (B8775074) derivatives for their anti-anoxic activity, which is a key aspect of cerebral protective agents. nih.gov In this study, compounds possessing a three-atom linkage between a basic nitrogen and the C-5 position of the pyrimidine ring were synthesized and tested in mice.

One particular compound, 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine, demonstrated potent anti-anoxic activity. nih.gov This finding is particularly relevant as it involves a close structural analogue to this compound, highlighting the potential of the 4-(3-nitrophenyl)pyrimidine scaffold in the development of agents that protect the brain from hypoxic conditions. nih.gov The diverse CNS activities of pyrimidine derivatives also include anticonvulsant and anxiolytic properties. wjarr.comresearchgate.net

The pyrimidine core is a crucial element in the development of antiparasitic agents, largely due to its structural similarity to purines, which are essential for parasite survival. nih.gov This has led to the investigation of pyrimidine derivatives against a range of parasites, including those responsible for malaria and leishmaniasis.

One area of research has focused on dihydrofolate reductase (DHFR) inhibitors. Pyrimethamine, a well-known antimalarial, is a selective inhibitor of the DHFR of malarial plasmodia. wjarr.com Phenyl-substituted triazolopyrimidines have been identified as potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway of the parasite. nih.gov Specifically, a p-trifluoromethylphenyl substituted triazolopyrimidine showed prolonged in vivo exposure and suppressed parasitemia in P. berghei infected mice. nih.gov Furthermore, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have demonstrated excellent activity against Leishmania major parasites. mdpi.com

The therapeutic potential of pyrimidine derivatives extends to the treatment of thyroid disorders and helminth infections. Certain thiourea (B124793) and pyrimidine compounds have been shown to possess goitrogenic activity, indicating an effect on the thyroid gland. nih.gov Thiouracil and its derivatives, for example, are known for their antithyroid properties. researchgate.net

In the realm of antihelmintic agents, pyrimidine derivatives have been investigated for their activity against parasitic worms. A study on pyrimidine derivatives bearing carboxamide and sulphonamide moieties revealed that these compounds possessed anthelmintic properties. wjarr.com

The cardiovascular system is another target for the therapeutic application of pyrimidine derivatives. Research has explored the effects of these compounds on cardiac function, particularly in pathological states such as endotoxin (B1171834) shock. One study investigated the cardiovascular effects of a pyrimido-pyrimidine derivative, RA642, in a canine model of endotoxin shock. nih.gov The study found that RA642 exerted beneficial cardiovascular actions, restoring blood flow to vital organs without causing adverse effects on heart rate or perfusion pressure. nih.gov Furthermore, recent research has highlighted the role of pyrimidine biosynthesis in heart repair, where cardiomyocytes regulate the nucleotide metabolism and fate of nonmyocytes following cardiac injury. nih.gov This suggests that targeting pyrimidine metabolism could be a novel strategy for augmenting tissue repair after cardiac events. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 3-Nitrophenyl Substituent on Biological Activity and Selectivity

The presence and position of the nitro group on the phenyl ring are critical determinants of the biological activity of phenyl-pyrimidine derivatives. The 3-nitro substitution in 2-Methyl-4-(3-nitrophenyl)pyrimidine significantly influences the electronic properties of the molecule, which can in turn affect its interaction with biological targets.

Research on related pyrimidine (B1678525) derivatives has shown that the introduction of a nitrophenyl group can confer a range of biological activities, including anti-tumor and antimicrobial effects. nih.govnih.gov For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that the position of the nitro group (ortho, meta, or para) on the phenyl substituent can impact their anti-tumor activity. nih.gov In a series of 2-amino-4-(substituted-phenyl)-6-methylpyrimidines, the presence of an electron-withdrawing group, such as a nitro group, on the phenyl ring was found to be a key factor for their antibacterial activity. nih.gov Specifically, a compound bearing a 2-nitro group showed activity comparable to the commercial antibacterial agent sulfadiazine. nih.gov

The following table summarizes findings from studies on related compounds, illustrating the impact of nitrophenyl substitutions on biological activity.

| Compound Series | Substituent | Observed Biological Activity | Reference |

| 4-Amino-1-(nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidines | o-, m-, p-nitrophenyl | Anti-tumor activity | nih.gov |

| 2-Amino-4-(substituted-phenyl)-6-methylpyrimidines | 2-nitro | Antibacterial activity comparable to sulfadiazine | nih.gov |

| Quinolinyl chalcones with pyrimidine moiety | 3,4,5-trimethoxy (electron-donating) | Excellent antibacterial activity | nih.gov |

This table is generated based on findings from related pyrimidine derivatives to infer the potential impact of the nitrophenyl group.

Contribution of the 2-Methyl Group to Pharmacological Profiles

In various classes of biologically active molecules, the introduction of a methyl group can enhance potency and selectivity. This is often attributed to the methyl group's ability to occupy small hydrophobic pockets within a target's binding site, thereby increasing the binding affinity. acs.org Furthermore, the methyl group can act as a metabolic shield, protecting adjacent chemical bonds from enzymatic degradation and thus prolonging the compound's half-life in biological systems.

Studies on pyrazolone (B3327878) derivatives with a pyrimidine ring have indicated that derivatives containing a methyl group exhibited heightened anticancer action against all examined cell types when compared to those with phenyl substituents at the same position. mdpi.com This suggests that the steric and electronic properties of the methyl group are favorable for this specific biological activity.

The 2-methyl group in this compound can also influence the molecule's conformational preferences, which in turn can affect its bioactivity. By creating a specific steric environment around the pyrimidine ring, the methyl group can favor a particular rotational conformation of the 3-nitrophenyl group, potentially pre-organizing the molecule for optimal interaction with its biological target.

Impact of Pyrimidine Ring Substitutions on Efficacy and Physicochemical Properties

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological efficacy and physicochemical properties. researchgate.netorientjchem.orggsconlinepress.com The nature, size, and position of substituents on the pyrimidine core can modulate properties such as solubility, lipophilicity, and metabolic stability, all of which are crucial for a compound's journey from administration to its site of action. nih.govrsc.org

Research on a broad range of pyrimidine derivatives has consistently shown that the position of substituents greatly influences biological activities. nih.gov For example, in a study of aminopyrimidine derivatives, substitutions at the 6-position of the pyrimidine core and on the 2-aniline ring were systematically explored to optimize anti-proliferative activity. nih.gov The introduction of two aromatic amines on the pyrimidine core in one derivative led to a more effective decrease in cell viability against all tested cell lines compared to monosubstituted analogs. nih.gov

In the context of this compound, the specific disubstitution pattern with a methyl group at C2 and a nitrophenyl group at C4 is crucial. Altering this pattern, for instance by moving the methyl group to a different position or introducing additional substituents, would likely lead to significant changes in the compound's biological profile.

The following table, derived from studies on various pyrimidine analogs, illustrates how different substitution patterns on the pyrimidine ring can affect biological outcomes.

| Core Structure | Substitution Pattern | Impact on Biological Activity | Reference |

| Aminopyrimidine | Substitutions at position 6 and on the 2-aniline ring | Modulated anti-proliferative activity | nih.gov |

| Pyrimidine | Introduction of two aromatic amines | Enhanced decrease in cancer cell viability | nih.gov |

| Pyrimidine | 4-chlorophenyl substitution | Enhanced anti-cancer effectiveness | gsconlinepress.com |

| Pyrrolo[2,3-d]pyrimidine | 4-methoxyphenyl group at position-7 | Contributed to activity enhancement | rsc.org |

This table is generated based on findings from various pyrimidine derivatives to highlight the general principles of substitution effects.

Conformational Preferences and Their Correlation with Bioactivity

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to interact with specific biological targets. For a molecule like this compound, which contains a rotatable bond between the pyrimidine and phenyl rings, the preferred spatial arrangement of these two ring systems can significantly influence its bioactivity.

The existence of multiple conformational isomers, or rotamers, is a common phenomenon in molecules with single bonds connecting planar groups. mdpi.com The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. Computational modeling and spectroscopic techniques, such as NMR, are often employed to study these conformational preferences. mdpi.comnih.gov

In a study of bioactive pyrazolo[3,4-d]pyrimidines, two distinct conformations were identified in two different polymorphic forms. mdpi.com The different conformations were dictated by the nuances of molecular packing in the crystal lattice, highlighting the conformational flexibility of such systems. mdpi.com The energy difference between these conformers can be small, allowing the molecule to adopt the most favorable conformation for binding to a specific biological target.

For this compound, the rotational barrier around the C4-C1' bond (connecting the pyrimidine and phenyl rings) would determine the energetically favored orientation of the 3-nitrophenyl group relative to the pyrimidine core. The 2-methyl group can exert steric hindrance that influences this rotational preference. The resulting conformational equilibrium will dictate the proportion of molecules in a bioactive conformation at any given time. A higher population of the bioactive conformer is generally correlated with higher potency.

Detailed conformational analysis, likely through computational methods such as Density Functional Theory (DFT) calculations, would be necessary to precisely determine the most stable conformers of this compound and to correlate these with its observed biological activity. mdpi.com

Computational Chemistry and Molecular Modeling Applications in Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a robust framework for investigating the electronic structure, reactivity, and spectroscopic characteristics of 2-Methyl-4-(3-nitrophenyl)pyrimidine.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions that are electron-rich or electron-deficient. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For pyrimidine (B1678525) derivatives, these calculations are crucial for predicting their behavior in chemical reactions and biological systems.

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is illustrative for a generic pyrimidine derivative and is intended to show the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

DFT methods are highly effective in predicting various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds like this compound. Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. nih.gov

By calculating the vibrational frequencies, researchers can gain a deeper understanding of the molecule's structural dynamics. The predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. This synergy between theoretical and experimental spectroscopy is a powerful tool in chemical analysis. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Docking simulations can reveal the specific binding mode of a ligand within the active site of a receptor. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. For a related compound, 6-methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (6M3NP), in-silico docking studies have been performed to assess its potential as a calcium channel blocker. tandfonline.com